molecular formula C16H13ClN2O2 B1278641 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline CAS No. 162364-72-9

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

Cat. No.: B1278641
CAS No.: 162364-72-9
M. Wt: 300.74 g/mol
InChI Key: LBGIYCBNJBHZSZ-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with various enzymes, including cytochrome P450 isozymes such as CYP1A2 and CYP3A4 . These interactions are crucial as they influence the metabolic pathways and the biotransformation of other compounds. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. This modulation can affect the overall metabolic flux and the levels of metabolites within the cell.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in detoxification processes by modulating the activity of transcription factors such as the aryl hydrocarbon receptor (AhR). Additionally, this compound affects cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the metabolic profile of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme groups, thereby preventing the metabolism of substrates. Additionally, this compound can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular metabolism and gene expression, indicating its potential for long-term modulation of cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its dosage-dependent effects. Different dosages of this compound can lead to varying outcomes, with threshold effects observed at specific concentrations. At low doses, this compound may exhibit beneficial effects by modulating enzyme activities and metabolic pathways. At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and oxidative stress. These findings highlight the importance of dosage optimization in the application of this compound in biochemical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. This compound can be metabolized by CYP1A2 and CYP3A4, leading to the formation of metabolites that can further participate in biochemical reactions. The involvement of this compound in these pathways can affect the overall metabolic flux and the levels of key metabolites within the cell. Additionally, this compound can influence the activity of other enzymes and cofactors, thereby modulating the metabolic network .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by solute carriers and ATP-binding cassette transporters, facilitating its distribution to various cellular compartments. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-6-methoxyquinazoline and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Procedure: The 4-chloro-6-methoxyquinazoline is reacted with benzyl alcohol in the presence of the base and solvent. The mixture is heated under reflux for several hours, leading to the formation of this compound.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include benzaldehyde derivatives, amines, alcohols, and various substituted quinazoline derivatives.

Scientific Research Applications

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

    Medicine: It has shown promise in the development of new therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-4-chloro-6-methoxyquinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its combination of benzyloxy, chloro, and methoxy groups makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

4-chloro-6-methoxy-7-phenylmethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGIYCBNJBHZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443221
Record name 7-(benzyloxy)-4-chloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162364-72-9
Record name 7-(benzyloxy)-4-chloro-6-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(BENZYLOXY)-4-CHLORO-6-METHOXYQUINAZOLINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 7-benzyloxy-6-methoxy-3,4-dihydroquinazolin-4-one (35 g), thionyl chloride (440 ml) and DMF (1.75 ml) was heated to reflux for 4 hours. The thionyl chloride was evaporated under vacuum and the residue was azeotroped with toluene three times. The residue was dissolved in N-methylpyrrolidin-2-one (250 ml) to give a solution of 7-benzyloxy-4-chloro-6-methoxyquinazoline.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

After repetition of the reaction so described, a mixture of 7-benzyloxy-6-methoxy-3,4-dihydroquinazolin-3,4-dihydroquinazolin-4-one (20.3 g), thionyl chloride (440 ml) and DMF (1.75 ml) was heated to reflux for 4 hours. The thionyl chloride was evaporated under vacuum and the residue was azeotroped with toluene three times to give 7-benzyloxy-4-chloro-6-methoxyquinazoline.
Name
7-benzyloxy-6-methoxy-3,4-dihydroquinazolin 3,4-dihydroquinazolin-4-one
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 7-benzyloxy-6-methoxy-4-quinazolinone (1 g, 3.5 mmol, from Step D), thionyl chloride (5 mL) and DMF (5 drops) was heated at reflux for 4 h. After cooling excess thionyl chloride was removed by evaporation and the residue azeotroped with toluene to afford the intermediate, 4-chloro-6-methoxy-7-benzyloxyquinazoline, as a yellow solid (652 mg, 62%). MS(ES) 301 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

7-benzyloxy-6-methoxy-3,4-dihydroquinazolin-4-one (28 kg) and triethylamine hydrochloride (2.7 kg) were added to anisole (244 kg). N,N-Diisopropylethylamine (19.2 kg) was added, followed by a line wash of anisole (20 kg). The mixture was cooled to 15° C. and phosphorus oxychloride (19.8 kg) added over 5 minutes, followed by a line wash of anisole (13.9 kg). After stirring for 15 minutes the mixture was heated to 80° C. over 90 minutes and held at 80° C. for 1 hour. When the reaction was complete the batch was transferred to a new reactor, followed by a line wash of anisole (39.7 kg). The mixture was cooled to 40° C. and 16.19% w/w aqueous sodium hydroxide solution (132 kg) added over 15 minutes, allowing the temperature to rise to 50° C., followed by a line wash of water (5 kg). The mixture was held at 50° C. for 30 minutes, then heated to 80° C. The batch was filtered through a Gaf filter, followed by a line-wash of anisole (10 kg). The lower aqueous layer was separated and the upper organic layer washed at 80° C. with 20.9% w/w aqueous sodium chloride solution (98.2 kg). The mixture was distilled under reduced pressure (80 mbar) to leave a residual volume of 224 l. 1-Methyl-2-pyrrolidinone (28.9) was added and the mixture heated to 80° C. to give a solution of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.
Quantity
28 kg
Type
reactant
Reaction Step One
Quantity
2.7 kg
Type
reactant
Reaction Step One
Quantity
244 kg
Type
reactant
Reaction Step One
Quantity
19.2 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

7-Benzyloxy-6-methoxy-3,4-dihydroquinazolin-4-one (35 g, 124 mmol) was suspended in thionyl chloride (440 ml) and DMF (1.75 ml) and heated at reflux for 4 hours. The thionyl chloride was evaporated under vacuum and the residue azeotroped with toluene three times. The residue was dissolved in NMP (250 ml) to give a solution of 7-benzyloxy-4-chloro-6-methoxyquinazoline.
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Quantity
440 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
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7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Reactant of Route 3
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7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Reactant of Route 4
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7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Reactant of Route 5
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline
Reactant of Route 6
7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

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